DL-alpha-Tocopherol-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

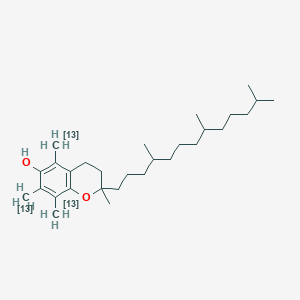

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

433.7 g/mol |

IUPAC Name |

2-methyl-5,7,8-tri((113C)methyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1 |

InChI Key |

GVJHHUAWPYXKBD-SVFBATFISA-N |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of DL-alpha-Tocopherol-13C3

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, metabolic pathways, and experimental applications of DL-alpha-Tocopherol-13C3. As a stable isotope-labeled (SIL) analog of synthetic vitamin E, this compound is an invaluable tool in metabolic research, pharmacokinetics, and drug development, serving as a tracer and an internal standard for precise quantification.

Core Chemical and Physical Properties

This compound is the ¹³C-labeled form of DL-alpha-Tocopherol, the synthetic, racemic version of vitamin E.[1] The incorporation of three heavy carbon isotopes allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry without altering its chemical behavior. This makes it the gold standard for quantifying the concentration of endogenous metabolites within complex biological samples.

Quantitative data for both the labeled compound and its unlabeled analog are summarized below for direct comparison.

Table 1: Key Chemical Properties

| Property | This compound | DL-alpha-Tocopherol (Unlabeled) |

| Molecular Formula | C₂₆¹³C₃H₅₀O₂[1] | C₂₉H₅₀O₂[2][3][4] |

| Molecular Weight | 433.68 g/mol [1][5] | 430.71 g/mol [2][3][4] |

| CAS Number | Not consistently available | 10191-41-0[3][4][6][7] |

| Appearance | Clear, colorless to yellowish-brown, viscous, oily liquid.[6][8] | Clear, colorless to yellowish-brown, viscous, oily liquid.[9][6][8][10] |

| Isotopic Purity | ≥99% for ¹³C₃[11] | N/A |

| Chemical Purity | Typically ≥96%[4][12][11][13] | Typically ≥95-97%[7][8] |

| Storage & Stability | Store at -20°C, protected from light.[14][15] Oxidizes and darkens on exposure to air and light.[9][10] | Store at 4°C or -20°C, protected from light.[7][14] Oxidizes and darkens on exposure to air and light.[9][10] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble / Practically Insoluble | [3][6][10][16][17] |

| Ethanol | Miscible / Freely Soluble | [3][6][7][17] |

| Acetone | Miscible | [3][6][17] |

| Chloroform | Miscible | [3][6][17] |

| Ether | Miscible | [3][6][16] |

| DMSO | Miscible | [7] |

| Vegetable Oils | Miscible | [3][6][16] |

| Aqueous Buffers | Sparingly Soluble (requires pre-dissolution in an organic solvent like ethanol) | [7] |

Mechanism of Action and Metabolism

The biological and chemical activities of this compound are identical to those of unlabeled α-tocopherol. Its primary functions are rooted in its potent antioxidant capabilities and its subsequent metabolism in the liver.

Antioxidant Activity

Alpha-tocopherol is the most potent lipid-soluble antioxidant in nature.[18][19] It resides within cell membranes, where it protects polyunsaturated fatty acids from oxidative damage.[3][20][21] The phenolic hydroxyl group on its chromanol ring can donate a hydrogen atom to reduce lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[2][3] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants, most notably Vitamin C.[3][22]

Caption: The antioxidant cycle of α-tocopherol.

Metabolic Pathway

While α-tocopherol is preferentially retained in the body, other forms of vitamin E are more readily metabolized and excreted.[23] The primary site of tocopherol metabolism is the liver. The process is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, a reaction catalyzed by the enzyme CYP4F2.[23] This is followed by successive rounds of β-oxidation, which shortens the side chain to produce intermediate carboxychromanols and the terminal, water-soluble metabolite, carboxyethyl-hydroxychroman (CEHC), which is then excreted in the urine.[23]

Caption: The major metabolic pathway of α-tocopherol in the liver.

Experimental Protocols and Applications

The primary application of this compound is in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin E.[1] It is essential for determining bioavailability and understanding biokinetics in various physiological and pathological states.[24]

General Experimental Workflow for a Tracer Study

Tracer studies using SIL compounds like this compound follow a standardized workflow. The protocol allows for the precise measurement of the labeled compound against the background of its unlabeled, endogenous analog. Deuterated forms of tocopherol have been successfully used in such studies.[22][24][25][26]

Caption: A generalized workflow for a biokinetics study using this compound.

Protocol: Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental accuracy. Due to its insolubility in water and susceptibility to oxidation, specific handling procedures are required.

Materials:

-

This compound (neat oil)

-

Anhydrous ethanol or DMSO (GC or HPLC grade)

-

Inert gas (e.g., argon or nitrogen)

-

Amber glass vials with Teflon-lined caps

-

Calibrated micropipettes

Methodology:

-

Inert Atmosphere: Before opening the vial of this compound, gently purge the workspace and the destination vial with an inert gas to displace oxygen and minimize oxidation.

-

Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol or DMSO to the vial containing the neat oil. For example, to prepare a 10 mg/mL stock solution from 5 mg of the compound, add 500 µL of solvent.

-

Dissolution: Cap the vial tightly and vortex gently until the oil is completely dissolved. The resulting solution should be clear and colorless to pale yellow.[17]

-

Aqueous Dilutions (If Required): For experiments requiring aqueous buffers, this primary stock solution must be used for further dilution. To create a working solution, dilute the ethanol-based stock into the aqueous buffer of choice. Note that solubility is limited (approximately 0.5 mg/mL in a 1:1 ethanol:PBS solution), and aqueous solutions should be prepared fresh and not stored for more than one day.[7]

-

Storage: Aliquot the primary stock solution into smaller amber vials under an inert gas atmosphere. Store tightly sealed at -20°C or -80°C, protected from light.[14] Stock solutions in organic solvents are stable for several months under these conditions.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 3. DL ALPHA TOCOPHEROL - Ataman Kimya [atamanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DL-α-Tocopherol | 10191-41-0 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. DL-alpha-Tocopherol, 97+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. VITAMIN E (ALPHA-TOCOPHEROL) (13C3, 99%) CHEMICAL PURITY 96% | Eurisotop [eurisotop.com]

- 12. VITAMIN E (ALPHA-TOCOPHEROL) (13C3, 99%) CHEMICAL PURITY 96% | Eurisotop [eurisotop.com]

- 13. DL-α-Tocopherol, 250 g, CAS No. 10191-41-0 | Vitamine | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Vitamin E (α-tocopherol) (5-methyl-Dâ, 7-methyl-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9126-0.005 [isotope.com]

- 16. DL-α-Tocopherol CAS#: 10191-41-0 [m.chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mpbio.com [mpbio.com]

- 21. mdpi.com [mdpi.com]

- 22. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 23. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Vitamin E study reveals 'remarkable' new insight - VITAE NATURALS [vitaenaturals.com]

- 26. rem.bioscientifica.com [rem.bioscientifica.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DL-alpha-Tocopherol-13C3

This compound is the stable isotope-labeled form of DL-alpha-Tocopherol, which is a synthetic variant of Vitamin E.[1] The incorporation of three Carbon-13 (¹³C) atoms into the molecule makes it an ideal internal standard for use in mass spectrometry-based quantitative analyses. Its chemical behavior is nearly identical to the unlabeled endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer. This property is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in quantification.[2]

The unlabeled parent compound, DL-alpha-Tocopherol, is a potent, fat-soluble antioxidant that protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[3][4][5] It is a synthetic mixture of all eight possible stereoisomers of alpha-tocopherol.[6][7] While naturally occurring Vitamin E is primarily the RRR-α-tocopherol isomer, the synthetic DL-form is widely used in supplements and for the fortification of foods.[3][6]

Physicochemical and Spectroscopic Data

The fundamental properties of DL-alpha-Tocopherol and its ¹³C₃ isotopologue are summarized below. This data is essential for method development in analytical chemistry and for understanding its behavior in various experimental systems.

| Property | Value |

| Compound Name | This compound |

| Parent Compound | DL-alpha-Tocopherol, (±)-α-Tocopherol |

| Synonyms | Vitamin E (¹³C₃) |

| Molecular Formula | C₂₆¹³C₃H₅₀O₂ |

| Molecular Weight | ~433.73 g/mol (Varies based on position of labels) |

| Parent MW | 430.71 g/mol [3][8][9] |

| Parent CAS Number | 10191-41-0[3][8] |

| Appearance | Clear, slightly yellow to amber, viscous oil[8][10] |

| Solubility | Insoluble in water; Soluble in fats, acetone, alcohol, chloroform, ether, and vegetable oils.[3][4][9] |

| Density | ~0.950 g/mL at 20-25 °C[3][9] |

| Boiling Point | 200-220 °C at 0.1 mmHg[9] |

| Refractive Index | 1.503 - 1.507 at 20 °C[8][9] |

| Storage Conditions | Store at 2-8 °C, protected from light and air.[8][9] |

Core Mechanism of Action: Antioxidant Activity

Alpha-tocopherol is a critical component of the cellular defense against oxidative stress. As a chain-breaking antioxidant, it is integrated into cell membranes where it effectively neutralizes lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and protecting the integrity of the membrane.[3][4] The phenolic hydroxyl group on the chromanol ring is responsible for this activity, as it can donate a hydrogen atom to a radical, quenching its reactivity.[3][7]

Experimental Protocols

The synthesis of the parent compound, DL-alpha-Tocopherol, is typically achieved through the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with either phytol or, more commonly, isophytol.[11][12] The specific introduction of ¹³C atoms is a specialized process involving ¹³C-labeled precursors, but the core reaction follows this general pathway.

Methodology:

-

Reaction Setup: 2,3,5-trimethylhydroquinone (TMHQ) is dissolved in a suitable solvent, such as γ-butyrolactone or another non-polar solvent like heptane, in a reaction vessel.[12]

-

Catalyst Addition: An acid catalyst is added to the mixture. A combination of orthoboric acid and a dicarboxylic acid (e.g., oxalic acid, tartaric acid) has been shown to be effective.[11][12]

-

Reactant Addition: The solution is heated to an elevated temperature (e.g., 140-150 °C). A solution of isophytol in a non-polar solvent (e.g., heptane) is then added dropwise to the heated TMHQ solution.[12]

-

Reaction & Water Removal: The condensation reaction proceeds, producing water as a byproduct. The water is continuously removed via azeotropic distillation with the solvent (e.g., heptane) to drive the reaction to completion.[12]

-

Extraction: After the reaction is complete, the mixture is cooled. The product is extracted from the reaction mixture using a non-polar solvent.

-

Purification: The organic phase containing the crude DL-alpha-Tocopherol is concentrated on a rotary evaporator. Final purification is achieved by distillation under high vacuum to yield the pure product.[11]

This compound serves as an exemplary internal standard (IS) for the quantification of endogenous α-tocopherol in biological matrices like plasma or serum. The stable isotope dilution method is the gold standard for such measurements.

Methodology:

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

-

Standard Preparation: Prepare calibration standards by spiking known concentrations of unlabeled α-tocopherol into a surrogate matrix (e.g., stripped serum).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, calibrator, or quality control sample, add 10 µL of the this compound internal standard solution (in ethanol).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation using a C18 reversed-phase column with a gradient elution profile, typically using a mobile phase consisting of methanol or acetonitrile and water, often with a small amount of modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions for both the analyte (endogenous α-tocopherol) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

-

Example transition for α-Tocopherol: m/z 431.4 → 165.1

-

Example transition for α-Tocopherol-13C3: m/z 434.4 → 168.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of α-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL ALPHA TOCOPHEROL - Ataman Kimya [atamanchemicals.com]

- 4. DL-α-Tocopherol | 10191-41-0 [chemicalbook.com]

- 5. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

- 7. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-α-Tocopherol, >97 %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 11. RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate - Google Patents [patents.google.com]

- 12. DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Labeling of DL-alpha-Tocopherol-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of DL-alpha-Tocopherol-13C3, a crucial tool in vitamin E research and drug development. The methodologies detailed herein are based on established chemical principles and draw from available literature on tocopherol synthesis and isotopic labeling techniques.

Introduction

DL-alpha-Tocopherol, a synthetic form of vitamin E, is a vital fat-soluble antioxidant that protects cell membranes from oxidative damage. The isotopically labeled analogue, this compound, in which three carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurements of vitamin E levels in various biological matrices, which is critical for metabolism studies, pharmacokinetic analysis, and the development of new therapeutics. This guide outlines a feasible synthetic pathway for this compound, detailing the necessary precursors, reaction conditions, and analytical methods for characterization.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that culminates in the condensation of a 13C3-labeled aromatic core with a phytol side chain. The proposed synthetic strategy focuses on the preparation of 13C3-labeled trimethylhydroquinone (TMHQ), which is the key labeled intermediate. This is followed by the well-established acid-catalyzed condensation with isophytol to yield the final product.

The diagram below illustrates the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of [1,2,3-13C3]2-Bromopropane

The synthesis of the key labeling agent, [1,2,3-13C3]2-bromopropane, starts from commercially available [1,2,3-13C3]acetone.

Step 1: Reduction of [1,2,3-13C3]Acetone to [1,2,3-13C3]Isopropanol

-

Reaction: Catalytic hydrogenation of [1,2,3-13C3]acetone.

-

Procedure: [1,2,3-13C3]Acetone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The reaction is typically carried out in a high-pressure reactor.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude [1,2,3-13C3]isopropanol.

Step 2: Bromination of [1,2,3-13C3]Isopropanol

-

Reaction: Conversion of the alcohol to the corresponding bromide using a brominating agent.

-

Procedure: A mixture of [1,2,3-13C3]isopropanol and hydrobromic acid (48%) is heated to reflux. Concentrated sulfuric acid is added cautiously to drive the reaction to completion.

-

Work-up: The resulting [1,2,3-13C3]2-bromopropane is distilled from the reaction mixture. The distillate is then washed with water, a dilute solution of sodium bicarbonate, and finally with water again to remove any acidic impurities. The product is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation.

Synthesis of [13C3]Trimethylhydroquinone (TMHQ)

The introduction of the 13C3-labeled isopropyl group onto the hydroquinone backbone is achieved via a Friedel-Crafts alkylation reaction. To favor the desired trimethylated product, a stepwise alkylation approach is recommended, starting with a monomethylated or dimethylated hydroquinone derivative to direct the position of the incoming isopropyl group. However, for simplicity, a direct alkylation of a protected hydroquinone is described below.

-

Reaction: Friedel-Crafts alkylation of a protected hydroquinone with [1,2,3-13C3]2-bromopropane.

-

Procedure: 1,4-Dimethoxybenzene (hydroquinone dimethyl ether) is dissolved in an appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent like carbon disulfide). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added. [1,2,3-13C3]2-Bromopropane is then added dropwise at a controlled temperature (typically low to moderate). The reaction mixture is stirred until completion.

-

Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed with water and brine, and dried. The solvent is removed to yield the crude 13C3-labeled dimethoxy-trimethylbenzene.

-

Deprotection: The methyl ether protecting groups are cleaved using a reagent like boron tribromide (BBr₃) or hydrobromic acid to yield the final [13C3]trimethylhydroquinone.

Synthesis of this compound

The final step is the condensation of the labeled aromatic core with the isoprenoid side chain.

-

Reaction: Acid-catalyzed condensation of [13C3]trimethylhydroquinone with isophytol.

-

Procedure: [13C3]Trimethylhydroquinone and isophytol are dissolved in a non-polar solvent such as heptane or toluene. An acid catalyst, for instance, a mixture of orthoboric acid and oxalic acid, or a strong acid like p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification and Analysis

Purification of this compound is crucial to remove unreacted starting materials and byproducts.

-

Flash Chromatography: A preliminary purification of the crude product can be performed using flash chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used for elution.

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A normal-phase column with a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethyl acetate is commonly employed.

The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹³C NMR spectrum will clearly show the enriched signals from the three labeled carbon atoms, confirming the position of the label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled molecule, thereby verifying the incorporation of the three ¹³C atoms. The isotopic enrichment can also be determined by comparing the intensities of the molecular ion peaks of the labeled and unlabeled species.

Quantitative Data

The following table summarizes typical quantitative data expected for the synthesis of this compound. The values are estimates based on analogous reactions reported in the literature for unlabeled tocopherol synthesis and general isotopic labeling procedures. Actual yields and enrichment will vary depending on the specific experimental conditions and the purity of the starting materials.

| Parameter | Value | Method of Determination |

| Yield of [1,2,3-13C3]2-Bromopropane | 60-70% (from [13C3]isopropanol) | Gravimetric analysis after purification |

| Yield of [13C3]Trimethylhydroquinone | 40-50% (from protected hydroquinone) | Gravimetric analysis after purification |

| Yield of this compound | 80-95% (from [13C3]TMHQ and isophytol) | HPLC with UV detection |

| Chemical Purity | >98% | HPLC with UV or MS detection |

| Isotopic Enrichment | >99% | Mass Spectrometry |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product.

Navigating Research with DL-alpha-Tocopherol-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. This document furnishes essential technical data, detailed experimental protocols for its application in metabolic research, and a comprehensive look at its metabolic fate. The information is tailored for professionals in research, scientific, and drug development fields to facilitate the integration of this valuable tracer compound into their studies.

Core Technical Data

This compound is a synthetic form of alpha-tocopherol where three carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, enabling its differentiation from endogenous alpha-tocopherol in biological systems. While a specific CAS number for this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, DL-alpha-Tocopherol, is 10191-41-0.

Quantitative data for this compound and its unlabeled counterpart are summarized below for easy reference and comparison.

| Property | This compound | DL-alpha-Tocopherol |

| Chemical Formula | C₂₆¹³C₃H₅₀O₂ | C₂₉H₅₀O₂ |

| Molecular Weight | 433.68 g/mol | 430.71 g/mol |

| Appearance | Yellow to Amber to Dark purple clear liquid | Yellow to Amber to Dark purple clear liquid |

| Purity | ≥96% | ≥96% |

| Solubility | Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water. | Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water. |

Experimental Protocols: In Vivo Metabolic Studies

The use of 13C-labeled alpha-tocopherol allows for precise tracing of its absorption, distribution, metabolism, and excretion (ADME) in vivo. Below is a detailed methodology adapted from studies investigating the biodistribution of 13C-labeled α-tocopherol in a murine model. This protocol can serve as a foundational template for designing similar preclinical studies.

Objective: To determine the tissue-specific accumulation and metabolic fate of this compound following oral administration.

Materials:

-

This compound

-

Wild-type laboratory mice

-

Vitamin E-deficient rodent diet

-

Oral gavage needles

-

Standard laboratory equipment for tissue harvesting and processing

-

High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Animal Acclimation and Diet:

-

Acclimate 3-week old male wild-type mice to the laboratory environment for one week.

-

For two weeks prior to the administration of the labeled compound, feed the mice a vitamin E-deficient diet to reduce endogenous levels of α-tocopherol. This depletion phase enhances the signal from the administered labeled compound.

-

-

Dosing:

-

Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).

-

Administer a single oral dose of 0.5 mg of this compound to each mouse via oral gavage.

-

-

Sample Collection:

-

At predetermined time points post-dosing (e.g., 12 hours, 1 day, 2 days, and 4 days), collect blood and various tissues (e.g., serum, heart, lungs, kidney, brain, and adipose tissue).

-

Ensure rapid and consistent collection and processing to maintain sample integrity.

-

-

Sample Analysis:

-

Quantify the total α-tocopherol concentration in tissue samples using an established HPLC-PDA method.

-

Determine the enrichment of 13C-α-tocopherol in the same samples using a validated LC-MS method. This allows for the differentiation between the administered labeled tocopherol and the endogenous unlabeled tocopherol.

-

-

Data Interpretation:

-

Analyze the concentration and enrichment data to determine the time-course of bioaccumulation of this compound in each tissue.

-

Compare the biodistribution across different tissues to understand tissue-specific uptake and retention.

-

A Comprehensive Technical Guide to the Physical Characteristics of DL-alpha-Tocopherol-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of DL-alpha-Tocopherol-13C3. While this document focuses on the ¹³C₃ isotopically labeled form of DL-alpha-Tocopherol, it is important to note that the physical properties, with the exception of molecular weight, are virtually identical to the more extensively studied unlabeled DL-alpha-Tocopherol. The data presented herein is primarily based on the unlabeled compound, with the key distinction of the calculated molecular weight for the ¹³C₃ variant explicitly stated.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of Vitamin E, a fat-soluble antioxidant. The presence of three ¹³C atoms provides a valuable tool for metabolic research, enabling its differentiation from endogenous tocopherols in biological systems.

Data Presentation: A Tabulated Summary

For ease of reference and comparison, the quantitative physical data for DL-alpha-Tocopherol are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₂₆¹³C₃H₅₀O₂ | |

| Molecular Weight | 433.73 g/mol | |

| Appearance | Clear, colorless to pale yellow or yellowish-brown, viscous oily liquid.[1][2][3] | [1][2][3] |

| Melting Point | 2.5 - 4 °C | [2][3][4][5][6] |

| Boiling Point | 200 - 220 °C at 0.1 mmHg | [2][3][4][7] |

| Density | ~0.950 g/mL at 20 °C | [3][4][8] |

| Refractive Index | 1.503 - 1.507 at 20 °C | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, and vegetable oils.[7][8][10] | [7][8][10] |

| Stability | Sensitive to air and light; oxidizes and darkens on exposure.[2][3] | [2][3] |

| Storage | Store at 2-8 °C, protected from light and air.[9][11] | [9][11] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of viscous, oily compounds like this compound.

Determination of Melting Point (Slip Melting Point Method)

Given the low melting point and oily nature of tocopherols, the slip melting point method is a suitable technique.

Apparatus:

-

Capillary tubes (1 mm internal diameter)

-

Thermometer with 0.1 °C divisions

-

Water bath with a stirrer and controlled heating

-

Refrigerator

Procedure:

-

Melt the this compound sample to a completely liquid state.

-

Draw the molten sample into several capillary tubes to a height of approximately 10 mm.

-

Solidify the sample by placing the capillary tubes in a refrigerator at 4-8 °C for at least 16 hours.

-

Attach the capillary tubes to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer in a water bath, with the water level above the top of the sample.

-

Begin heating the water bath at a rate of approximately 1 °C per minute, with constant stirring.

-

The temperature at which the solidified fat column begins to rise in the capillary tube is recorded as the slip melting point.

-

The average of multiple determinations is reported.

Determination of Boiling Point at Reduced Pressure

Due to the high boiling point of tocopherols, distillation is performed under reduced pressure to prevent decomposition.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Place a sample of this compound into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Gradually apply a vacuum to the system, reducing the pressure to the desired level (e.g., 0.1 mmHg).

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of this compound to a series of test tubes.

-

To each test tube, add a specific volume (e.g., 5 mL) of a different solvent (e.g., water, ethanol, acetone, chloroform, vegetable oil).

-

Stopper the test tubes and vortex for 1-2 minutes to ensure thorough mixing.

-

Allow the mixtures to stand and observe for phase separation or the formation of a clear, homogeneous solution.

-

Record the solubility as "insoluble" if two distinct phases remain, "soluble" if a single clear phase is formed, and "sparingly soluble" if the sample dissolves partially or forms a cloudy solution.

Mandatory Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a viscous, oily substance like this compound.

Solubility Profile of this compound

This diagram illustrates the solubility characteristics of this compound in a hierarchical manner.

References

- 1. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dsm-firmenich.com [dsm-firmenich.com]

- 3. jordilabs.com [jordilabs.com]

- 4. byjus.com [byjus.com]

- 5. mpbio.com [mpbio.com]

- 6. ASTM | GARDCO [gardco.com]

- 7. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Molecular Weight of DL-alpha-Tocopherol-13C3

This technical guide provides a detailed overview of the molecular weight of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document outlines the molecular properties, a detailed experimental protocol for molecular weight determination, and a visual representation of the experimental workflow.

Molecular Weight and Formula

This compound is a synthetic form of alpha-tocopherol where three carbon atoms (¹²C) are replaced by their heavier isotope, carbon-13 (¹³C). This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by mass spectrometry. The molecular weight of the labeled compound is slightly higher than the unlabeled form due to the presence of these heavier isotopes.

Below is a summary of the molecular properties of both unlabeled and labeled DL-alpha-Tocopherol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| DL-alpha-Tocopherol | C₂₉H₅₀O₂ | 430.71[1][2] |

| This compound | C₂₆¹³C₃H₅₀O₂ | 433.68[3] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard method for the determination of the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To accurately determine the molecular mass of this compound.

Materials and Instrumentation:

-

Sample: this compound

-

Solvent: HPLC-grade methanol

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL by further dilution with methanol.

-

-

Instrument Setup and Calibration:

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow, to achieve a stable signal.

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

-

-

Sample Infusion and Data Acquisition:

-

Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

-

Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range, ensuring the expected molecular ion is included.

-

Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

-

-

Data Analysis:

-

Process the acquired raw data using the instrument's software.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Determine the accurate mass of this peak.

-

Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 u) from the measured mass of the [M+H]⁺ ion.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

References

The Stability of Tocopherol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stability of tocopherol isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—critical components of vitamin E. Understanding the nuances of their stability is paramount for researchers, scientists, and drug development professionals in fields ranging from pharmaceuticals to food science, where these compounds are widely utilized for their antioxidant properties. This document provides a consolidated overview of their relative stabilities, factors influencing degradation, and the experimental protocols used for their assessment.

Core Concepts: Stability and Antioxidant Activity

The four main tocopherol isomers differ in the number and position of methyl groups on the chromanol ring, a structural variance that dictates their biological activity and chemical stability. Generally, the antioxidant activity of tocopherol isomers is inversely proportional to their stability.[1] The isomers with higher antioxidant efficacy are more readily oxidized, and thus, less stable.

The order of antioxidant activity is typically α > β > γ > δ, while the order of stability is the reverse: δ > γ > β > α.[1][2] α-tocopherol, being the most biologically active form of vitamin E, is also the least stable.[1][3] This is attributed to its fully methylated chromanol ring, which readily donates a hydrogen atom to scavenge free radicals.[2] Conversely, δ-tocopherol, with only one methyl group, exhibits the highest stability.[1][2]

Factors Influencing Tocopherol Stability

The degradation of tocopherol isomers is significantly influenced by a variety of external factors:

-

Heat: High temperatures accelerate the degradation of all tocopherol isomers. Studies have shown that α-tocopherol is particularly heat-sensitive.[3][4] For instance, in one study, the degradation of free α-tocopherol followed first-order kinetics, with the rate increasing significantly at higher temperatures.[4] Another study noted that in the presence of oxygen, the stability of α-tocopherol is halved for every 10°C increase in temperature above 40°C.[5][6]

-

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of tocopherols. In the absence of oxygen, tocopherols can be relatively stable even at high temperatures.[7] However, under aerobic conditions, their degradation is significantly accelerated.[7]

-

Light: Exposure to light, particularly UV light, can promote the degradation of tocopherols, especially when they are in a dissolved state.[4]

-

Presence of Other Compounds: The stability of tocopherols can be influenced by the matrix in which they are present. For example, the presence of unsaturated fatty acids can impact their degradation due to the propagation of lipid peroxidation.[5][6]

Quantitative Data on Tocopherol Isomer Stability

The following tables summarize quantitative data on the degradation of tocopherol isomers under different conditions as reported in various studies.

Table 1: Degradation of Tocopherol Isomers in Soybean Oil at 50°C [1]

| Tocopherol Isomer | Initial Content (ppm) | Degradation Rate (% per day for the first 10 days) |

| α-tocopherol | 53 | 5.6 |

| γ-tocopherol | 750 | 1.2 |

| δ-tocopherol | 268 | 0.5 |

Note: In this study, α-tocopherol was completely degraded within 16 days, while γ- and δ-tocopherols were still present after 24 days.[1][2]

Table 2: Degradation of Tocopherols in Rapeseed Oil Heated at 170°C [8]

| Tocopherol Isomer | % Degradation after 6 hours (Pressed Oil) | % Degradation after 6 hours (Refined Oil) |

| α-tocopherol | Fastest degradation | Fastest degradation |

| β-tocopherol | Total degradation | Total degradation after 12h |

| γ-tocopherol | Fastest degradation | - |

| δ-tocopherol | 57.58 | 62.35 |

Note: The study highlighted that δ-tocopherol had the slowest degradation rate among the isomers.[8]

Experimental Protocols for Stability Assessment

The stability of tocopherol isomers is primarily assessed using High-Performance Liquid Chromatography (HPLC). Below is a generalized methodology for a typical stability study.

Sample Preparation

-

Extraction from Oily Matrices: A common method involves dissolving the oil sample in a suitable organic solvent mixture, such as methanol/hexane/tetrahydrofuran. The mixture is then vortexed and centrifuged, and the supernatant is directly injected into the HPLC system.[9]

-

Extraction from Food Matrices: For solid or semi-solid food matrices, methods like the Folch extraction (using chloroform and methanol) or extraction with n-hexane are frequently employed to isolate the lipid-soluble tocopherols.[10] Saponification may be used to hydrolyze interfering lipids, though direct solvent extraction is often preferred to avoid degradation of tocopherols.[9][11]

Stress Conditions

To accelerate degradation and assess stability, samples are subjected to various stress conditions:

-

Thermal Stress: Samples are incubated at elevated temperatures (e.g., 50°C, 100°C, 180°C) for specific time intervals.[1][4][8]

-

Oxidative Stress: Samples are exposed to a controlled flow of air or oxygen, often in combination with heat.[7]

-

Photostability: Samples are exposed to a controlled light source, such as a UV lamp, for defined periods.[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Mode: Both normal-phase (NP) and reversed-phase (RP) HPLC are used for tocopherol analysis.[11] NP-HPLC on a silica or diol column often provides better separation of the β and γ isomers, which can co-elute in RP-HPLC.[10]

-

Mobile Phase:

-

Detection:

-

Fluorescence Detection (FLD): This is a highly sensitive and selective method for tocopherol analysis. Excitation is typically around 290-295 nm, and emission is measured at approximately 325-330 nm.[11]

-

UV-Vis Detection: A less sensitive but widely available method. Detection is usually performed at around 292-298 nm.[10]

-

-

Quantification: Quantification is achieved by comparing the peak areas of the tocopherol isomers in the sample to those of certified reference standards of known concentrations. An external standard calibration curve is commonly used.

Signaling Pathways and Antioxidant Mechanism

The primary role of tocopherols as antioxidants is to inhibit lipid peroxidation by scavenging lipid peroxyl radicals. This action is a key component of cellular signaling pathways related to oxidative stress.

Antioxidant Mechanism of α-Tocopherol

α-tocopherol donates a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical, thereby neutralizing the radical and terminating the chain reaction of lipid peroxidation.[12] This process results in the formation of a relatively stable tocopheroxyl radical, which can be regenerated back to its active form by other antioxidants like ascorbate (vitamin C).[12]

Antioxidant mechanism of α-tocopherol.

Involvement in Protein Kinase C (PKC) Signaling

Beyond direct radical scavenging, α-tocopherol has been shown to modulate cellular signaling pathways, notably by inhibiting Protein Kinase C (PKC) activity.[13] Oxidative stress can lead to the activation of PKC, which is involved in inflammatory responses and cell proliferation. By inhibiting PKC, α-tocopherol can exert anti-inflammatory effects.[13]

Modulation of PKC signaling by α-tocopherol.

Experimental Workflow for Tocopherol Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of tocopherol isomers.

Workflow for tocopherol stability assessment.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]

- 4. researchgate.net [researchgate.net]

- 5. View of Effects of heating temperature on the tocopherol contents of chemically and physically refined rice bran oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 7. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]

- 8. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. mdpi.com [mdpi.com]

- 11. aocs.org [aocs.org]

- 12. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes: DL-alpha-Tocopherol-13C3 as an Internal Standard in LC-MS

Introduction

DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a fat-soluble antioxidant crucial in protecting cells from oxidative stress.[1] Accurate quantification of α-tocopherol in various biological and pharmaceutical matrices is essential for clinical research, nutritional studies, and quality control. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as DL-alpha-Tocopherol-13C3, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This compound serves as an ideal internal standard for α-tocopherol analysis as it shares identical chemical and physical properties with the native analyte but has a different mass due to the incorporation of three 13C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or variations in instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS methods utilizing a stable isotope-labeled internal standard for α-tocopherol analysis. While the specific data below may be derived from methods using deuterated standards like d6-α-tocopherol, they are representative of the performance expected with this compound.

Table 1: Method Validation Parameters for α-Tocopherol Analysis

| Parameter | Serum/Plasma | E-liquids |

| Linearity Range | 0.05 - 2 mg/dL[3] | 1 - 50 ng/mL |

| Coefficient of Determination (r²) | ≥ 0.985[3] | > 0.99 |

| Limit of Detection (LOD) | 0.025 mg/dL[3] | 0.8 pg/mg[4] |

| Lower Limit of Quantification (LLOQ) | 0.05 mg/dL[3] | 2.5 ng/mL |

| Recovery | 96.5 - 99.8%[3] | Not specified |

| Intra-day Precision (%CV) | 4.2 - 4.9%[3] | < 15% |

| Inter-day Precision (%CV) | 5.0 - 5.9%[3] | < 15% |

Table 2: Representative Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| α-Tocopherol | 431.4 | 165.1 | 20 |

| This compound | 434.4 | 168.1 | 20 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Below are detailed protocols for the analysis of α-tocopherol in serum/plasma and e-liquids using this compound as an internal standard.

Protocol 1: Analysis of α-Tocopherol in Human Serum/Plasma

1. Materials and Reagents

-

DL-alpha-Tocopherol (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)[3]

-

Ethanol (analytical grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human serum/plasma samples

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[5]

2. Standard and Internal Standard Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-alpha-Tocopherol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range (e.g., 0.05 - 2 mg/dL).[3]

-

Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution with methanol.[5]

3. Sample Preparation

-

Pipette 100 µL of serum/plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[5]

-

Add 50 µL of the internal standard working solution (~20 µg/mL) to each tube.[5]

-

Add 450 µL of ethanol to precipitate proteins.[5]

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

For further cleanup and concentration, perform Solid Phase Extraction (SPE) as described in the literature, for example, using an Oasis PRiME HLB 96-well µElution Plate.[5]

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS PFP, 1.8 μm, 2.1 × 50 mm) is suitable.

-

Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions for α-tocopherol and this compound as listed in Table 2.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of α-tocopherol in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of α-Tocopherol in E-liquids

1. Materials and Reagents

-

DL-alpha-Tocopherol (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)[4]

-

E-liquid samples

2. Standard and Internal Standard Preparation

-

Prepare stock and working solutions of the analyte and internal standard in methanol as described in Protocol 1.

3. Sample Preparation

-

Accurately weigh 500 mg of the e-liquid sample into a 5 mL volumetric flask.[4]

-

Add 100 µL of the internal standard working solution.[4]

-

Fill the flask to the mark with methanol.[4]

-

Vortex until the sample is completely dissolved.

-

Transfer an aliquot to an LC vial for analysis.[4]

4. LC-MS/MS Conditions

-

Follow the LC-MS/MS conditions as outlined in Protocol 1. The mobile phase and gradient may need to be optimized for the specific e-liquid matrix.

5. Data Analysis

-

Perform data analysis as described in Protocol 1.

Diagrams

Caption: Experimental workflow for the analysis of α-tocopherol in serum/plasma.

Caption: Simplified workflow for α-tocopherol analysis in e-liquids.

References

- 1. vitas.no [vitas.no]

- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. lcms.cz [lcms.cz]

Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Vitamin E Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a crucial fat-soluble antioxidant, with alpha-tocopherol being the most biologically active form.[1][2] Assessing the bioavailability of different forms of vitamin E is essential for nutritional science and drug development. Stable isotope labeling, utilizing compounds such as DL-alpha-Tocopherol-13C3 or more commonly, deuterated tocopherols, provides a powerful tool to trace the absorption, distribution, metabolism, and excretion of vitamin E in vivo without the use of radioactive tracers.[3][4] This document outlines the application and protocols for using isotopically labeled alpha-tocopherol in bioavailability studies. While the focus is on this compound, the principles and many of the experimental details are drawn from extensive research conducted with deuterated forms of tocopherol, which are directly analogous.

Principle of the Method

Stable isotope dilution is a technique used to track the fate of a compound within a biological system.[4] By introducing a known amount of an isotopically labeled version of the compound of interest (e.g., this compound), it can be distinguished from the endogenous, unlabeled compound using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][5] This allows for precise measurement of the absorption and kinetics of the administered dose.[6][7]

Applications

-

Comparative Bioavailability Studies: To compare the bioavailability of different stereoisomers of vitamin E, such as the natural RRR-alpha-tocopherol versus the synthetic all-rac-alpha-tocopherol.[8][9][10]

-

Pharmacokinetic Analysis: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for different formulations of vitamin E.[6][9]

-

Metabolism Studies: To trace the metabolic fate of alpha-tocopherol and identify its metabolites.[3][11]

-

Nutritional Studies: To assess the impact of dietary factors, such as fat content, on vitamin E absorption.[2][12]

-

Disease State Research: To investigate how certain conditions, like smoking, may affect vitamin E processing and bioavailability.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized stable isotope-labeled alpha-tocopherol to assess vitamin E bioavailability.

Table 1: Comparative Bioavailability of RRR- vs. all-rac-alpha-Tocopherol

| Study Population | Labeled Compounds Used | Dosing Regimen | Key Findings | Reference |

| Healthy Adults | d3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate | Single 30 mg dose and 8 consecutive daily 30 mg doses | The ratio of plasma d3-RRR to d6-all-rac increased to approximately 2:1 after dosing, suggesting natural vitamin E has about twice the bioavailability of the synthetic form. | [8] |

| Healthy Adults | d3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate | 150 mg of each for 11 consecutive days | The relative bioavailability of d3-RRR compared to d6-all-rac was 2.0 ± 0.06 based on the area under the plasma time-concentration curve (AUC). | [9] |

| Smokers and Non-smokers | Deuterated RRR- and all-rac-alpha-tocopheryl acetate | 150 mg deuterated forms before and after a 4-week treatment with 400 mg/day of unlabeled vitamin E. | The bioavailability ratio of RRR:all-rac was 1.3:1 in non-smokers and 0.9:1 in smokers. | [10] |

Table 2: Dose-Response of RRR-alpha-Tocopherol

| Study Population | Labeled Compound Used | Dosing Regimen | Key Findings | Reference |

| Healthy Adults | d3-RRR-alpha-tocopheryl acetate | Sequential trials with 15 mg, 75 mg, and 150 mg doses | A 10-fold increase in dose resulted in a 10-fold increase in the plasma area under the curve (AUC), indicating linear absorption within this dose range. | [6][7] |

| Healthy Adults | d3-RRR-alpha-tocopheryl acetate | 15 mg, 75 mg, and 150 mg doses | At 11 hours post-dose, the plasma vitamin E was labeled by 8±4%, 21±10%, and 37±20% for the 15, 75, and 150 mg doses, respectively. | [6][7] |

Experimental Protocols

The following are generalized protocols for conducting a vitamin E bioavailability study using stable isotope-labeled alpha-tocopherol. These should be adapted based on the specific research question and institutional guidelines.

Protocol 1: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., soybean oil)[12]

-

Standardized meal

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

-

Subject Recruitment and Baseline: Recruit healthy adult volunteers. Collect a baseline blood sample (t=0) after an overnight fast.

-

Dosing: Administer a single oral dose of this compound (e.g., 150 mg) dissolved in a suitable vehicle, along with a standardized meal containing a known amount of fat.[6][12]

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[6][9]

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis:

-

Thaw plasma samples.

-

Add an internal standard (e.g., a different isotopologue of alpha-tocopherol like d6-alpha-tocopherol).

-

Perform saponification with alcoholic KOH to hydrolyze tocopheryl esters.[12]

-

Extract tocopherols using a nonpolar solvent (e.g., hexane).[12]

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the MS system.

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Calculate the plasma concentration of this compound at each time point.

-

Determine pharmacokinetic parameters: Cmax, Tmax, and AUC.

-

Protocol 2: Comparative Bioavailability Study (RRR- vs. all-rac-alpha-Tocopherol)

Objective: To compare the relative bioavailability of natural (RRR-) and synthetic (all-rac-) alpha-tocopherol.

Materials:

-

d3-RRR-alpha-tocopheryl acetate

-

d6-all-rac-alpha-tocopheryl acetate (or corresponding 13C-labeled compounds)

-

Other materials as listed in Protocol 1.

Procedure:

-

Subject Recruitment and Baseline: As in Protocol 1.

-

Dosing: Administer an equimolar mixture of d3-RRR- and d6-all-rac-alpha-tocopheryl acetate (e.g., 150 mg of each) as a single oral dose with a standardized meal.[9]

-

Blood Sampling, Plasma Separation, and Storage: As in Protocol 1, with an extended sampling schedule to capture the full pharmacokinetic profile.[9]

-

Sample Preparation and MS Analysis: As in Protocol 1, with the MS method configured to differentiate between the d0 (unlabeled), d3, and d6 forms of alpha-tocopherol.

-

Data Analysis:

-

Calculate the plasma concentrations of d3-RRR- and d6-all-rac-alpha-tocopherol at each time point.

-

Calculate the AUC for both labeled forms.

-

Determine the relative bioavailability by calculating the ratio of the AUCs (AUCd3 / AUCd6).[9]

-

Visualizations

Vitamin E Absorption and Metabolism Pathway

Caption: Overview of Vitamin E absorption and hepatic processing.

Experimental Workflow for a Comparative Bioavailability Study

Caption: Workflow for a stable isotope-based vitamin E bioavailability study.

References

- 1. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of DL-alpha-Tocopherol using Isotope Dilution GC-MS with DL-alpha-Tocopherol-13C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly specific method for the quantitative analysis of alpha-tocopherol (Vitamin E) in various biological and pharmaceutical matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-alpha-Tocopherol-13C3, for accurate quantification via isotope dilution. The protocol includes comprehensive steps for sample preparation, derivatization, and GC-MS analysis. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and derivatization, ensuring high precision and accuracy.

Introduction

Alpha-tocopherol is the most biologically active form of Vitamin E, a vital lipophilic antioxidant that protects cell membranes from oxidative damage. Accurate quantification of alpha-tocopherol is crucial in clinical research, nutritional science, and pharmaceutical development. Gas chromatography-mass spectrometry offers high sensitivity and selectivity for this purpose. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. Isotope dilution mass spectrometry is the gold standard for quantification as it employs a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte, thus compensating for procedural losses and variations.[1][2] This note provides a detailed protocol for the analysis of alpha-tocopherol using this compound as the internal standard.

Principle of Isotope Dilution GC-MS

The core of this method is the use of this compound, which is chemically identical to the native alpha-tocopherol but has a mass difference of 3 Daltons due to the incorporation of three heavy carbon isotopes. A known amount of this internal standard is added to the sample at the beginning of the workflow. The standard and the native analyte undergo identical processing through extraction and derivatization.

During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Because they have nearly identical retention times but different mass-to-charge ratios (m/z), they can be distinguished. The concentration of the native alpha-tocopherol is calculated from the ratio of the peak areas of the native analyte to the internal standard.

Figure 1: Principle of quantification by isotope dilution GC-MS.

Experimental Protocols

Materials and Reagents

-

DL-alpha-Tocopherol (native standard)

-

This compound (internal standard)

-

Hexane (HPLC grade)

-

Ethanol (absolute)

-

Pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Nitrogen gas, ultra-high purity

-

Biological matrix (e.g., human serum, plasma) or other sample type

Sample Preparation (for Serum/Plasma)

-

Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 20 µL of a 10 µg/mL solution in ethanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 200 µL of absolute ethanol. Vortex for 30 seconds to precipitate proteins.

-

Liquid-Liquid Extraction: Add 1 mL of hexane. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Solvent Transfer: Carefully transfer the upper hexane layer to a clean glass tube.

-

Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Due to the low volatility of tocopherols, derivatization is required for GC analysis.[1] Silylation is a common and effective method.[2]

-

Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.

-

Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cooling: Allow the sample to cool to room temperature before GC-MS injection.

Figure 2: Experimental workflow for α-tocopherol analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 200°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | α-Tocopherol-TMS: m/z 502 (Quantifier), m/z 236 (Qualifier) α-Tocopherol-13C3-TMS: m/z 505 (Quantifier) |

| Transfer Line Temp | 290°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

Note: The trimethylsilyl (TMS) derivative of native alpha-tocopherol has a molecular weight of approximately 502.9 g/mol .[3] The this compound TMS derivative will have a mass of approximately 505.9 g/mol . The molecular ions (m/z 502 and 505) are typically used for quantification due to their high specificity.

Data Presentation and Performance

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize expected performance data based on similar isotope dilution GC-MS methods for alpha-tocopherol.[4][5][6][7]

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Table 2: Precision and Accuracy (Recovery)

| Sample Type | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |

| Quality Control 1 | Low | < 10% | < 15% | 90 - 110% |

| Quality Control 2 | Medium | < 10% | < 15% | 90 - 110% |

| Quality Control 3 | High | < 10% | < 15% | 90 - 110% |

Conclusion

The described isotope dilution GC-MS method using this compound provides a highly accurate, precise, and specific means for the quantification of alpha-tocopherol in complex matrices. The detailed protocol for sample preparation, derivatization, and instrument parameters serves as a comprehensive guide for researchers in clinical and pharmaceutical settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical error and ensuring data of the highest quality.

References

- 1. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-Tocopherol, TMS derivative [webbook.nist.gov]

- 4. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-alpha-Tocopherol-13C3 as a stable isotope tracer in pharmacokinetic (PK) studies of vitamin E. The protocols outlined below offer detailed methodologies for accurate quantification and kinetic analysis in biological matrices.

Introduction to this compound in Pharmacokinetic Research

DL-alpha-Tocopherol, the most biologically active form of vitamin E, is a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage. To study its absorption, distribution, metabolism, and excretion (ADME) accurately, stable isotope-labeled versions like this compound are invaluable. The incorporation of three carbon-13 atoms allows for its differentiation from endogenous alpha-tocopherol, enabling precise kinetic modeling and bioavailability assessments without the use of radioactive isotopes.

Key Applications

-

Bioavailability and Bioequivalence Studies: Comparing the absorption and systemic exposure of different vitamin E formulations.

-

Metabolism Studies: Tracing the metabolic fate of alpha-tocopherol and identifying its key metabolites.

-

Drug-Nutrient Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of vitamin E.

-

Disease State Modeling: Understanding how various physiological and pathological conditions affect vitamin E kinetics.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of alpha-tocopherol from studies utilizing labeled forms. These values can vary based on the study population, dosage, and formulation.

Table 1: Single-Dose Pharmacokinetic Parameters of Alpha-Tocopherol in Healthy Adults

| Study Parameter | RRR-α-Tocopherol (Natural) | all-rac-α-Tocopherol (Synthetic) | Reference |

| Number of Subjects | 12 men | 12 men | [1][2] |

| Dosage | 800 mg (single dose) | 800 mg (single dose) | [1][2] |

| Cmax (µg/mL) | 4.8 | 4.0 | [1][2] |

| Tmax (hours) | 12 - 14 | 12 - 14 | [1][2] |

| AUC0-96h (µg·h/mL) | Significantly greater than all-rac | - | [1][2] |

| t1/2 (hours) | ~20 | ~20 | [3] |

Table 2: Pharmacokinetic Parameters of Alpha-Tocopherol with Nanoformulations

| Formulation | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Reference |

| Free α-Tocopherol | 2.91 | 36.64 | [3] |

| PLGA Nanoparticles | 3.81 | 99.0 | [3] |

| PLGA/Chitosan Nanoparticles | 3.92 | 80.9 | [3] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a human pharmacokinetic study using this compound.

-

Subject Recruitment and Baseline Assessment:

-

Recruit healthy volunteers or a specific patient population.

-

Conduct a physical examination and collect baseline blood samples to determine endogenous alpha-tocopherol levels.

-

Subjects should follow a standardized diet for a set period before the study to minimize variability in fat intake.

-

-

Dosing:

-

Administer a single oral dose of this compound, typically formulated in a carrier oil within a soft-gelatin capsule.

-

The dose will depend on the study objectives and analytical sensitivity.

-

-

Blood Sampling:

-

Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Immediately centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Analyze plasma samples for concentrations of both endogenous (unlabeled) and 13C3-labeled alpha-tocopherol using a validated LC-MS/MS method (see Protocol 2).

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for this compound.

-